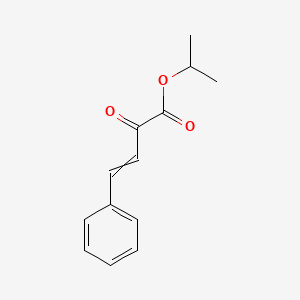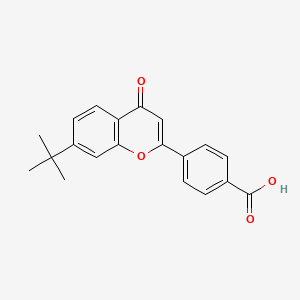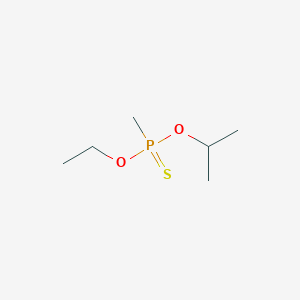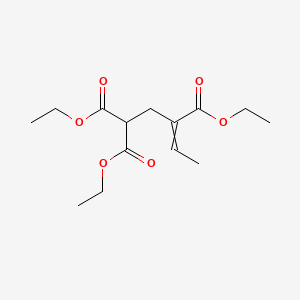![molecular formula C20H20N2O4 B14307532 Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate CAS No. 114476-29-8](/img/structure/B14307532.png)
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate is a complex organic compound that features a carbazole moiety linked to a propanedioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate typically involves a multi-step process. One common method includes the reaction of 9H-carbazol-3-amine with diethyl propanedioate under specific conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then reacts with the carbazole derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the carbazole moiety.
Substitution: Alkylated carbazole derivatives.
Applications De Recherche Scientifique
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl {[(9-ethyl-9H-carbazol-3-yl)amino]methylidene}propanedioate
- Diethyl {[(9H-carbazol-9-yl)methyl]propanedioate}
Uniqueness
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate is unique due to the specific positioning of the amino group on the carbazole ring, which can significantly influence its reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
114476-29-8 |
|---|---|
Formule moléculaire |
C20H20N2O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
diethyl 2-[(9H-carbazol-3-ylamino)methylidene]propanedioate |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-19(23)16(20(24)26-4-2)12-21-13-9-10-18-15(11-13)14-7-5-6-8-17(14)22-18/h5-12,21-22H,3-4H2,1-2H3 |
Clé InChI |
WMTMVTQZLUSOSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CNC1=CC2=C(C=C1)NC3=CC=CC=C32)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)






![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)



![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
